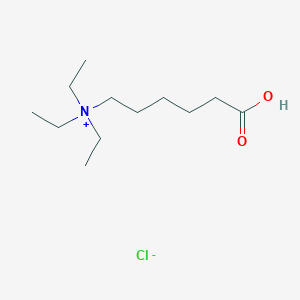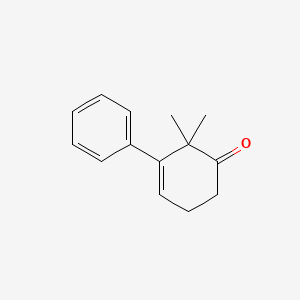
3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-: is an organic compound with the molecular formula C14H16O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Another method involves the α-bromination of cyclohexanone followed by treatment with a base.
Cyclization Reactions: Cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid, can also yield cyclohexenone derivatives.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Conjugate Addition: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- undergoes nucleophilic conjugate addition reactions with organocopper reagents, enolates, and silyl enol ethers.
Michael Reactions: This compound can participate in Michael reactions, where nucleophiles add to the β-position of the enone system.
Robinson Annulation: It can also undergo Robinson annulation reactions, forming more complex ring structures.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enolates and Silyl Enol Ethers: Employed in Michael reactions.
Acid Catalysts: Used in cyclization reactions to form the desired enone structures.
Major Products:
- The major products of these reactions are typically more complex cyclic structures, often with additional functional groups introduced during the reaction process.
Scientific Research Applications
Chemistry:
Building Block in Organic Synthesis: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Biology and Medicine:
Pharmaceuticals: This compound is used in the synthesis of biologically active molecules, which can have potential therapeutic applications.
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its enone system, which is highly reactive towards nucleophiles. This reactivity allows it to participate in various addition and cyclization reactions, forming more complex structures.
Molecular Targets and Pathways:
- The enone system can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler enone without the phenyl and methyl substituents.
3-Phenyl-2-cyclohexen-1-one: Similar structure but lacks the two methyl groups.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the phenyl group.
Uniqueness:
- The presence of both the phenyl and two methyl groups in 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- makes it unique compared to other cyclohexenone derivatives. These substituents can significantly influence the compound’s reactivity and its potential applications in synthesis and industry.
Properties
CAS No. |
174578-98-4 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenylcyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O/c1-14(2)12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
HKNSLZJDASGDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
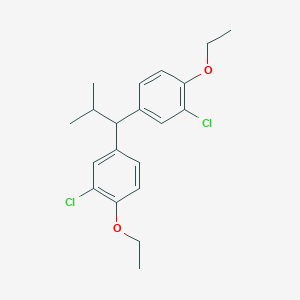

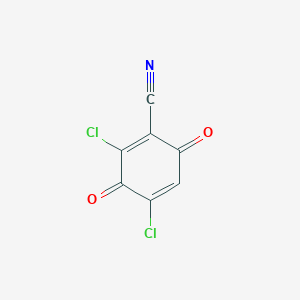

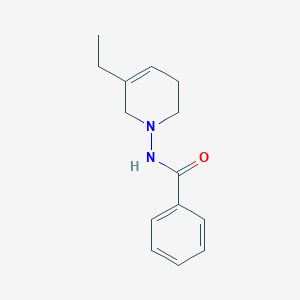
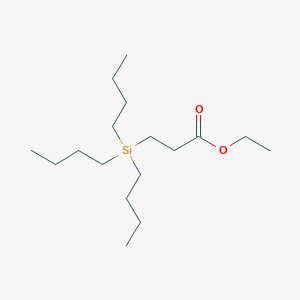

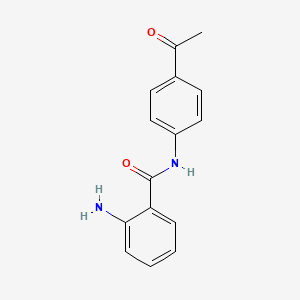
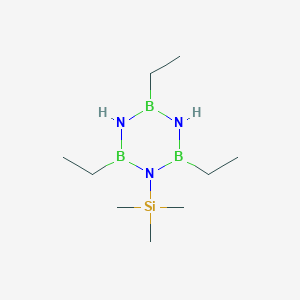
![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
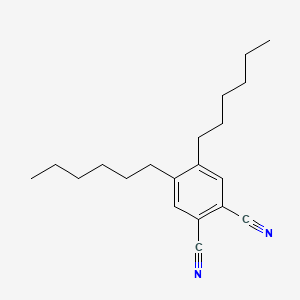
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
